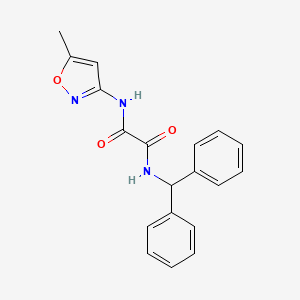

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N'-benzhydryl-N-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-12-16(22-25-13)20-18(23)19(24)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,21,24)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZWKPUDWXZERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the following steps:

Formation of Benzhydryl Amine: Benzhydryl chloride is reacted with ammonia or an amine to form benzhydryl amine.

Preparation of 5-Methylisoxazole: 5-Methylisoxazole can be synthesized through the cyclization of appropriate precursors such as 3-methyl-2-butanone oxime.

Oxalamide Formation: The final step involves the reaction of benzhydryl amine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amide or amine derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Nucleation Efficiency

Oxalamide derivatives are tailored for specific polymer matrices by modifying their molecular architecture. Key structural parameters include:

- End-group design : The benzhydryl group in the target compound contrasts with other oxalamides, such as compound 2 (diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate), which incorporates flexible aliphatic end-groups resembling PHB’s repeat unit. This enhances miscibility in PHB melts and promotes phase separation during cooling, a critical factor for nucleation efficiency .

- Linker length : Shortening the flexible spacer between oxalamide moieties (e.g., in compound 2 vs. compound 1) increases the compound’s melting temperature ($T_m$) and improves compatibility with PHB, enabling nucleation at higher temperatures .

Table 1: Structural and Thermal Properties of Selected Oxalamides

| Compound | End-Group | Linker Length | $T_m$ (°C) | Miscibility in PHB | Nucleation Efficiency |

|---|---|---|---|---|---|

| Compound 1 | Rigid aromatic | Long | 203.4 | Moderate | Moderate |

| Compound 2 | PHB-like aliphatic | Short | 192.9 | High | High |

| N1-benzhydryl derivative | Benzhydryl (aromatic) | Unknown | N/A | Likely low | To be determined |

Performance Relative to Non-Oxalamide Nucleating Agents

Oxalamides outperform traditional nucleating agents like boron nitride and cyanuric acid in PHB processing:

- Cooling rate compatibility : Cyanuric acid and uracil require slow cooling rates ($\leq 10^\circ C/min$), whereas oxalamides (e.g., compound 2) remain effective at industrial cooling rates ($>60^\circ C/min$) .

- Miscibility: Unlike inorganic agents (e.g., boron nitride), oxalamides dissolve homogeneously in PHB melts, ensuring uniform nucleation and higher crystallinity ($>50\%$) .

Table 2: Comparison of Nucleating Agents for PHB

| Agent Type | Example | Optimal Cooling Rate | Miscibility in PHB | Crystallinity Increase |

|---|---|---|---|---|

| Inorganic | Boron nitride | Slow | Low | 20–30% |

| Organic (non-oxalamide) | Cyanuric acid | Slow | Moderate | 25–35% |

| Oxalamide | Compound 2 | Fast | High | 40–50% |

Mechanistic Insights and Design Principles

- Self-assembly and hydrogen bonding : Oxalamides form β-sheet-like structures via intermolecular hydrogen bonds between oxalamide motifs. This self-assembly precedes polymer crystallization, reducing nucleation barriers .

- Thermal transitions : DSC studies reveal that oxalamides undergo phase transitions (e.g., crystal-crystal transformations at 59.2°C and 147.9°C for compound 1) that align with PHB’s crystallization window, ensuring synchronized nucleation .

Biological Activity

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 941921-34-2

The presence of the benzhydryl and isoxazole groups contributes to its unique reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown:

- In vitro Testing : The compound demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : It is hypothesized that the isoxazole ring plays a crucial role in disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cell Culture Studies : Inflammatory cytokine release was significantly reduced in macrophage cell lines treated with this compound.

- Animal Models : In vivo studies showed reduced edema and inflammatory response in models of induced inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Effective against E. coli; MIC = 32 µg/mL |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 50% in vitro |

| Study C | Enzyme Inhibition | IC50 = 25 µM for specific proteases |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a moderate half-life conducive for therapeutic use. Further exploration into its bioavailability and metabolism will be essential for understanding its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.